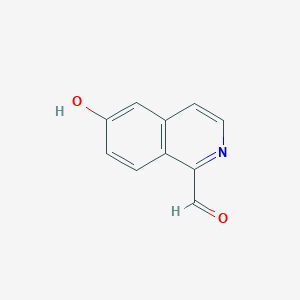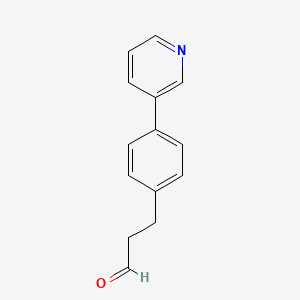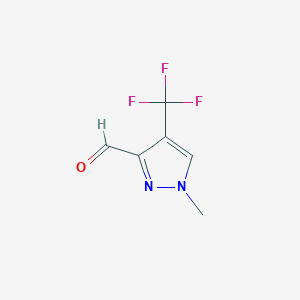
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones. For instance, the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes can yield pyrazole derivatives . Another method includes the use of trifluoromethyltrimethylsilane as the CF3 source in a copper-mediated domino sequence of cyclization, trifluoromethylation, and detosylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, such as copper or silver, can facilitate the synthesis process. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function . These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
類似化合物との比較
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Similar structure but different position of the trifluoromethyl group.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: Contains a fused-ring pyrazole structure with potential medicinal properties.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: Different position of the aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C6H5F3N2O |
|---|---|
分子量 |
178.11 g/mol |
IUPAC名 |
1-methyl-4-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H5F3N2O/c1-11-2-4(6(7,8)9)5(3-12)10-11/h2-3H,1H3 |
InChIキー |
QGPBAGMVIVYYHF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


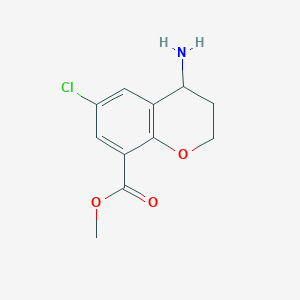
![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)
![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)
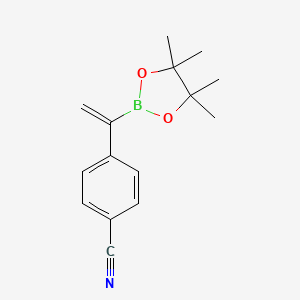
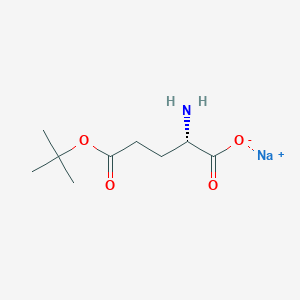
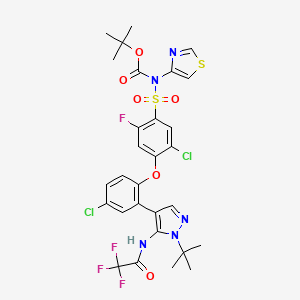
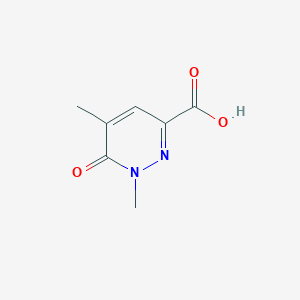
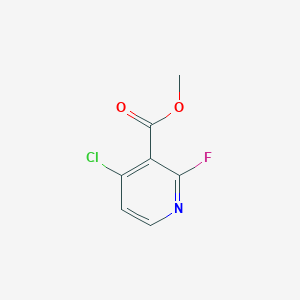

![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)

